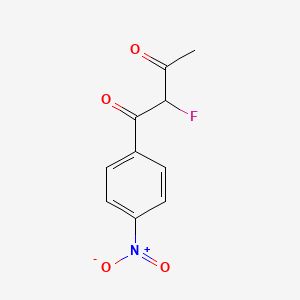
1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- is a chemical compound with the molecular formula C10H8FNO4 . It is a derivative of butanedione, a compound commonly used in the food industry for its buttery flavor . This compound is of interest due to its unique chemical structure, which includes a fluorine atom and a nitrophenyl group, making it a valuable subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- typically involves the reaction of 2-fluoroacetophenone with 4-nitrobenzaldehyde under basic conditions. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for 1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- can be compared with other similar compounds, such as:
1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-: This compound has three fluorine atoms instead of one and lacks the nitrophenyl group.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: This compound has a similar structure but includes an additional fluorine atom on the phenyl ring.
The uniqueness of 1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- lies in its specific combination of a fluorine atom and a nitrophenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
144219-87-4 |
|---|---|
Molekularformel |
C10H8FNO4 |
Molekulargewicht |
225.17 g/mol |
IUPAC-Name |
2-fluoro-1-(4-nitrophenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H8FNO4/c1-6(13)9(11)10(14)7-2-4-8(5-3-7)12(15)16/h2-5,9H,1H3 |
InChI-Schlüssel |
WHFBULBMVHFXQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Benzyl-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine](/img/structure/B12547293.png)

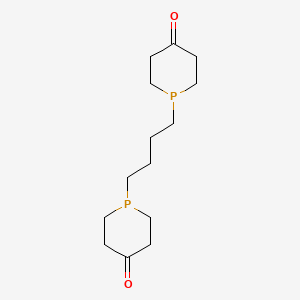
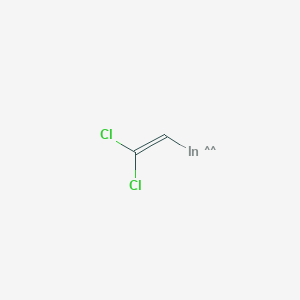
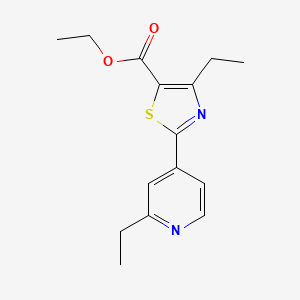
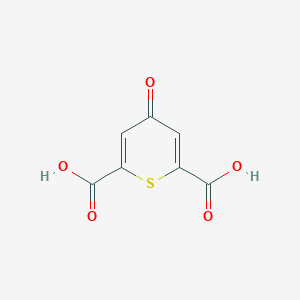

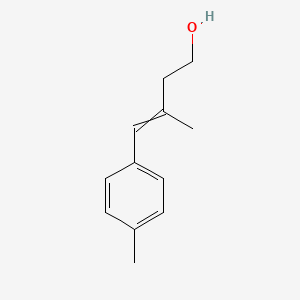


![2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene](/img/structure/B12547357.png)
![1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one](/img/structure/B12547364.png)
![3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12547376.png)
